Chemical structure and properties of 1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide
Chemical structure and properties of 1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide
Structural and Pharmacological Profiling of 1H-Benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl Sulfide: A Dual-Pharmacophore Hybrid
Executive Summary & Molecular Rationale
In the landscape of modern medicinal chemistry, overcoming antimicrobial and antifungal resistance requires the development of multi-target or hybrid pharmacophores. 1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide (CAS No. 332904-20-8) represents a highly optimized molecular architecture that fuses two privileged scaffolds: a benzimidazole ring and a 1,2,4-triazole ring, connected via a flexible thioether (methyl sulfide) bridge.
The structural rationale behind this specific hybrid is rooted in synergistic target engagement[1]:
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The Benzimidazole Core: Acting as a purine isostere, this moiety allows the molecule to intercalate or bind within the hydrophobic pockets of various critical enzymes, including DNA gyrase and structural proteins like tubulin.
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The 1,2,4-Triazole Ring: This is the classic azole antifungal pharmacophore. The unhindered nitrogen atoms in the triazole ring exhibit a high affinity for coordinating with the heme iron located in the active site of cytochrome P450 enzymes.
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The Thioether (-CH2-S-) Bridge: Unlike a rigid C-C bond or a more polar ether linkage, the sulfur atom significantly enhances the molecule's lipophilicity. This is a critical design choice that improves the compound's ability to penetrate the thick, chitinous fungal cell wall. Furthermore, the thioether bridge provides specific dihedral angle flexibility, allowing the two bulky aromatic systems to orient themselves optimally within complex enzyme binding pockets[2].
Physicochemical Profile
To facilitate formulation and synthetic scaling, the fundamental quantitative properties of the compound are summarized below. Data is aggregated from verified chemical inventories[3][4].
| Property | Value |
| Chemical Formula | C₁₀H₉N₅S |
| Molecular Weight | 231.28 g/mol |
| CAS Registry Number | 332904-20-8 |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point (at 760 mmHg) | 580.7 ± 52.0 °C |
| Flash Point | 305.0 ± 30.7 °C |
| Refractive Index | 1.761 |
Mechanism of Action: CYP51 (14α-demethylase) Inhibition
The primary biological utility of benzimidazole-triazole hybrids lies in their profound antifungal activity, specifically targeting Lanosterol 14α-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway[2].
When the compound enters the fungal cell, the triazole nitrogen coordinates directly with the heme iron of CYP51. Simultaneously, the benzimidazole tail occupies the hydrophobic substrate-access channel. This competitive inhibition halts the conversion of lanosterol to ergosterol. The depletion of ergosterol disrupts fungal cell membrane fluidity and integrity, leading to the accumulation of toxic 14α-methylated sterols, which ultimately causes cell lysis.
Fig 1: Competitive inhibition of CYP51 by the benzimidazole-triazole hybrid.
Synthesis Methodology: Regioselective S-Alkylation
The synthesis of this thioether hybrid relies on a highly regioselective S-alkylation reaction. The protocol below outlines the optimal conditions for coupling 2-(chloromethyl)-1H-benzimidazole with 4H-1,2,4-triazole-3-thiol[5].
Causality of Reagent Selection:
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Base (K₂CO₃): The thiol group (-SH) on the triazole has a lower pKa (~8.0) compared to the ring nitrogens. Using a mild base like potassium carbonate selectively deprotonates the thiol, generating a highly nucleophilic thiolate anion. This ensures S-alkylation occurs rather than N-alkylation.
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Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It solvates the potassium cation but leaves the thiolate anion "naked" and highly reactive, accelerating the Sₙ2 displacement of the chloride leaving group.
Step-by-Step Protocol
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Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 4H-1,2,4-triazole-3-thiol in anhydrous DMF (10 mL per gram of reactant).
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Deprotonation: Add 1.5 equivalents of anhydrous K₂CO₃ to the solution. Stir at room temperature for 30 minutes to ensure complete thiolate formation.
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Coupling: Slowly add 1.0 equivalent of 2-(chloromethyl)-1H-benzimidazole dropwise to the mixture.
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Heating: Attach a reflux condenser and heat the mixture to 60–80 °C for 4 to 6 hours.
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Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The reaction is complete when the starting material spots disappear.
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Workup: Quench the reaction by pouring the mixture over crushed ice. The sudden drop in solubility will cause the target thioether to precipitate as a crude solid.
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Purification: Filter the precipitate under vacuum, wash with cold distilled water to remove residual DMF and salts, and recrystallize from hot ethanol to yield the pure 1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide. Confirm structure via ¹H-NMR (looking for the characteristic singlet of the -CH₂-S- bridge around δ 4.5 ppm).
Fig 2: Regioselective S-alkylation workflow for synthesizing the thioether hybrid.
Biological Evaluation: Self-Validating Antifungal Assay
To evaluate the minimum inhibitory concentration (MIC) of the synthesized compound, a Broth Microdilution assay must be performed in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.
Causality of Assay Design: The assay utilizes RPMI 1640 medium buffered with MOPS to pH 7.0. This specific buffering is critical because it prevents pH-induced degradation of the benzimidazole moiety while providing an optimal, stable growth environment for Candida species.
Step-by-Step Protocol
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Compound Preparation: Dissolve the synthesized compound in 100% DMSO to create a stock solution of 1600 µg/mL.
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Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in RPMI 1640 medium to achieve a final test range of 0.125 to 64 µg/mL. Ensure the final DMSO concentration in any well does not exceed 1% to prevent solvent toxicity.
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Inoculum Preparation: Standardize the fungal suspension (e.g., Candida albicans) to a concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL. Crucial: Maintaining this exact inoculum size prevents the "inoculum effect," which can yield false-resistance data.
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Inoculation & Incubation: Add 100 µL of the standardized inoculum to each well. Incubate the plates at 35 °C for 24 to 48 hours.
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Self-Validation Controls:
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Positive Growth Control: Wells containing only medium and inoculum (validates fungal viability).
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Negative Sterility Control: Wells containing only medium (validates aseptic technique).
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Reference Control: Wells treated with a known antifungal like Fluconazole (validates assay sensitivity).
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Readout: The MIC is defined as the lowest concentration of the compound that produces a ≥50% reduction in visible growth compared to the positive control.
References
- EvitaChem Compound Database. "1H-Benzimidazol-2-ylmethyl 4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL sulfide properties." EvitaChem.
- MDPI Systematic Review. "Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review." MDPI.
- ACS Omega. "Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase." American Chemical Society.
- GuideChem Chemical Dictionary. "1H-benzimidazole, 2-[(1H-1,2,4-triazol-3-ylthio)methyl]- (CAS 332904-20-8)." GuideChem.
- PubMed Central (PMC). "Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives." National Institutes of Health (NIH).
